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Compound of Interest

Compound Name: PLX7486

Cat. No.: B1193435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical structure of PLX7486 is not publicly available. This document

summarizes known biological activities and provides generalized experimental protocols

relevant to the study of similar kinase inhibitors.

Introduction
PLX7486 is a potent and selective, orally bioavailable small-molecule inhibitor of the receptor

tyrosine kinases Fms (colony-stimulating factor-1 receptor, CSF1R) and Tropomyosin receptor

kinases (Trk) A, B, and C.[1][2] By targeting these kinases, PLX7486 disrupts key signaling

pathways involved in cell proliferation, survival, and differentiation, making it a promising

candidate for cancer therapy.[1][3] Fms and Trk kinases are known to be upregulated or

mutated in various tumors, where they play crucial roles in tumor cell growth and survival.[3]

This technical guide provides a summary of the available data on PLX7486, including its

properties, mechanism of action, and relevant experimental methodologies.

Chemical Properties
While the exact chemical structure of PLX7486 has not been disclosed, some of its general

properties have been reported.
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Property Description Reference

Appearance Solid powder [1]

Solubility
Soluble in DMSO, not soluble

in water
[1]

Storage

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C. Store in a dry

and dark place.

[1]

Shipping Condition

Shipped under ambient

temperature as a non-

hazardous chemical.

[1]

Biological Activity and Mechanism of Action
PLX7486 functions as a dual inhibitor of Fms and Trk receptor tyrosine kinases.[1] Upon

administration, it binds to and inhibits the activity of these kinases, thereby blocking their

downstream signaling pathways.[1][3] This inhibition can halt the proliferation of tumor cells that

overexpress or have mutated forms of Fms and Trk kinases.[3]

Kinase Selectivity
PLX7486 has demonstrated high selectivity for Fms and Trk kinases. An in vitro screen of

approximately 250 human kinases revealed the following inhibitory profile:

Kinase Target Inhibition Concentration

FMS, TRKA, TRKB, TRKC < 10 nM

MAP3K2, AURKB, MAP3K3, AURKA 80 nM - 1 µM

>240 other kinases > 1 µM

Data sourced from a presentation by Plexxikon.

Signaling Pathway
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The mechanism of action of PLX7486 involves the interruption of the Fms and Trk signaling

cascades. The following diagram illustrates the targeted pathways.

PLX7486 Mechanism of Action
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Caption: PLX7486 inhibits Fms and Trk kinases, blocking downstream signaling for cell

proliferation and survival.

Experimental Protocols
The following are generalized protocols for assays commonly used to characterize kinase

inhibitors like PLX7486. These should be adapted and optimized for specific experimental

conditions.

In Vitro Kinase Inhibition Assay
This assay determines the concentration of PLX7486 required to inhibit 50% of the kinase

activity (IC50).
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Materials:

Purified recombinant Fms or Trk kinase

Kinase-specific substrate

PLX7486 (dissolved in DMSO)

ATP

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

96- or 384-well plates

Procedure:

Prepare serial dilutions of PLX7486 in DMSO.

Add the kinase, substrate, and PLX7486 dilutions to the wells of the assay plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and measure the kinase activity using a suitable detection reagent and a

plate reader.

Calculate the percent inhibition for each PLX7486 concentration and determine the IC50

value by fitting the data to a dose-response curve.
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In Vitro Kinase Assay Workflow

Start

Prepare Reagents
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Dispense Reagents
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Add Detection Reagent
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End

 

Cell Viability Assay Workflow

Start
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In Vivo Xenograft Study Logical Flow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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